molecular formula C19H19N3O3 B2413458 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898428-63-2

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2413458
CAS No.: 898428-63-2
M. Wt: 337.379
InChI Key: HQTXOXNNDUVOBK-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 3-aminophenylacetic acid, followed by ethoxylation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline: A precursor in the synthesis of the target compound.

    3-aminophenylacetic acid: Another precursor used in the synthesis.

    Quinazolinone derivatives: A broad class of compounds with similar structures and biological activities.

Uniqueness

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ethoxy group and the quinazolinone core contribute to its potential as a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-12-18(23)21-14-7-6-8-15(11-14)22-13(2)20-17-10-5-4-9-16(17)19(22)24/h4-11H,3,12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTXOXNNDUVOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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